molecular formula C10H11ClN2O2 B15096121 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B15096121
M. Wt: 226.66 g/mol
InChI Key: WNLPULPTZQFRBG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a 4-chlorophenyl group at position 3 and an aminomethyl substituent at position 5 of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic compounds with broad pharmacological significance, particularly as antimicrobial agents .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2

InChI Key

WNLPULPTZQFRBG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl isocyanate with an amino alcohol under controlled conditions. The reaction is usually carried out in a solvent such as dry dimethylformamide (DMF) under microwave irradiation at 120°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can be contextualized against analogs with variations in substituent groups, positions, or salt forms. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Salt Form Key Properties/Applications References
This compound 4-Chlorophenyl C₁₀H₁₁ClN₂O₂ 226.66 Free base Antimicrobial scaffold; lipophilic
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one 3-Chlorophenyl C₁₀H₁₁ClN₂O₂ 226.66 Free base Meta-substitution alters steric interactions
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (1:1) 3-Chlorophenyl C₁₀H₁₂Cl₂N₂O₂ 263.12 Hydrochloride Enhanced solubility vs. free base
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (1:1) 4-Methoxyphenyl C₁₁H₁₅ClN₂O₃ 270.70 Hydrochloride Increased polarity due to methoxy group
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride 4-Fluorophenyl C₁₀H₁₂ClFN₂O₂ 246.67 Hydrochloride Fluorine's electronegativity impacts reactivity
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one 4-Methoxyphenyl C₁₁H₁₂BrNO₃ 286.12 Free base Bromine enables nucleophilic substitution
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl C₁₀H₁₀ClNO₂ 211.65 Free base Simpler structure; lower molecular weight

Research Findings

  • Antimicrobial Activity: Derivatives like (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one demonstrate potent activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL), highlighting the importance of substituent bulkiness and electronic properties .
  • Fluorophenyl Derivatives : The 4-fluorophenyl analog () may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

Biological Activity

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, with CAS number 1177315-26-2, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}Cl2_{2}N2_{2}O2_{2}, and it has a molecular weight of 263.12 g/mol. The compound features an oxazolidinone ring, which is significant in its biological activity.

PropertyValue
Molecular FormulaC10_{10}H12_{12}Cl2_{2}N2_{2}O2_{2}
Molecular Weight263.12 g/mol
CAS Number1177315-26-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its structural similarity to other oxazolidinones, such as linezolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows significant antibacterial activity. For instance:

  • In vitro studies : The compound was tested against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound through its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. It was shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. This inhibition suggests potential therapeutic applications in cognitive disorders .

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its toxicity profile. Preliminary data suggest low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are essential before clinical applications can be considered .

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